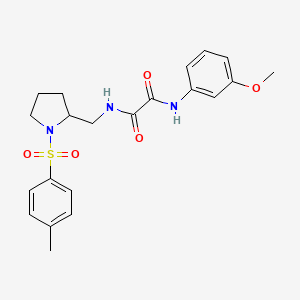

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-15-8-10-19(11-9-15)30(27,28)24-12-4-6-17(24)14-22-20(25)21(26)23-16-5-3-7-18(13-16)29-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUFDPDEGBGGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate. This can be achieved through the methylation of a phenol derivative using methanol and a suitable catalyst.

Synthesis of the Tosylpyrrolidinyl Intermediate: The next step involves the synthesis of the tosylpyrrolidinyl intermediate. This can be done by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step is the coupling of the methoxyphenyl intermediate with the tosylpyrrolidinyl intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of new functionalized derivatives with varied properties.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites. The methoxyphenyl and tosylpyrrolidinyl groups contribute to its binding affinity and specificity, while the oxalamide linkage provides stability to the molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides ()

Compounds 13 , 14 , and 15 from share the oxalamide core but differ in substituents:

- N1-(4-Chlorophenyl) groups : These analogs prioritize halogenated aryl rings, enhancing hydrophobic interactions in antiviral targeting (e.g., HIV entry inhibition).

Key Difference : The target compound’s 3-methoxy group may offer distinct electronic effects compared to 4-chlorophenyl, altering binding affinity in biological targets. The tosyl group could enhance protease resistance compared to acetylated piperidine in Compound 13 .

Umami Flavoring Agents (–11)

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and its analogs are flavor enhancers with regulatory approval.

- Substituents : Benzyl and pyridinylethyl groups optimize interaction with T1R1/T1R3 taste receptors.

- Safety: A NOEL of 100 mg/kg bw/day and high margins of safety (>33 million) were established for S336 .

Key Difference : The target’s aromatic phenyl group and tosylated pyrrolidine contrast with S336’s benzyl and pyridinylethyl groups, reflecting divergent applications (therapeutic vs. flavoring). Toxicity profiles may vary significantly due to metabolic pathways; S336 undergoes rapid clearance, whereas the tosyl group in the target compound could inhibit cytochrome P450 enzymes .

Antimicrobial Oxalamides ()

The GMC series (e.g., GMC-1 to GMC-5) incorporates isoindoline-1,3-dione moieties:

- Halogenated aryl groups : 4-Bromo, 4-chloro, and 4-fluorophenyl substituents enhance antimicrobial activity via electrophilic interactions.

Key Difference : The absence of heterocyclic moieties (e.g., thiazole or isoindoline) in the target compound may limit its antimicrobial efficacy but improve solubility .

Cytochrome P450-Targeting Oxalamides (–7)

Compounds 28 and 29 () and 16–18 () feature methoxyphenethyl and halogenated aryl groups:

- N1-(3-Chloro-4-fluorophenyl) : Enhances electron-withdrawing effects, critical for CYP4F11 inhibition.

- 4-Methoxyphenethyl : Balances hydrophobicity and hydrogen-bonding capacity.

Key Difference : The target’s 3-methoxy group is less electron-withdrawing than 3-chloro-4-fluoro, possibly reducing enzyme inhibition potency. However, the tosyl group may confer unique interactions with hydrophobic enzyme pockets .

Soluble Epoxide Hydrolase (sEH) Inhibitors ()

Adamantyl-containing oxalamides (e.g., Compound 6 ) demonstrate:

- Adamantyl groups : Improve binding to sEH’s hydrophobic active site.

- Benzyloxy groups : Enhance metabolic stability.

Key Difference : The target compound’s tosylpyrrolidine may mimic adamantyl’s bulk but with sulfonyl groups offering polar interactions absent in adamantyl-based inhibitors .

Biological Activity

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a tosylpyrrolidine moiety linked by an oxalamide bond. Its molecular formula is C₁₈H₃₁N₃O₃S, with a molecular weight of approximately 373.53 g/mol. It appears as a white solid with a melting point between 214 °C and 216 °C, and it is slightly soluble in organic solvents like dichloromethane and methanol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Methoxyphenyl Intermediate : Methylation of a phenol derivative using methanol and a catalyst.

- Synthesis of the Tosylpyrrolidinyl Intermediate : Reacting pyrrolidine with tosyl chloride in the presence of a base to form the tosylpyrrolidine.

- Coupling Reaction : The tosylpyrrolidine is coupled with the methoxyphenyl amine to form the desired amide bond.

- Oxalamide Formation : The intermediate product is then reacted with oxalyl chloride to introduce the oxalamide linkage.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The compound's mechanism of action is believed to involve binding to specific molecular targets within bacterial cells, disrupting their normal functions and leading to cell death .

Anti-inflammatory and Anticancer Potential

Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, which could provide therapeutic benefits in treating inflammatory diseases. Additionally, preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in inflammation, thereby inhibiting their activity.

- Cell Penetration : Its unique structure allows for effective penetration into bacterial cells, enhancing its antimicrobial efficacy.

Applications

This compound has potential applications across several fields:

- Medicinal Chemistry : As a pharmacophore in drug design aimed at developing new anti-inflammatory and antimicrobial agents.

- Agriculture : Investigated for its potential use as an antibacterial or antifungal agent in agricultural practices.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- In Vitro Anti-inflammatory Study : Research showed that the compound inhibited pro-inflammatory cytokine production in cell cultures, suggesting its potential role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.